molecular formula C20H14N2O2S B252760 N-(naphthalen-2-ylcarbamothioyl)-1-benzofuran-2-carboxamide

N-(naphthalen-2-ylcarbamothioyl)-1-benzofuran-2-carboxamide

Cat. No. B252760
M. Wt: 346.4 g/mol
InChI Key: KSAZISZNVRKUMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(naphthalen-2-ylcarbamothioyl)-1-benzofuran-2-carboxamide, also known as NBC-2, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promising results in various studies and has been the subject of much research in recent years.

Mechanism of Action

N-(naphthalen-2-ylcarbamothioyl)-1-benzofuran-2-carboxamide binds to the sigma-1 receptor, which is a protein located in the endoplasmic reticulum of cells. This receptor is involved in various cellular processes, including calcium signaling and protein folding. N-(naphthalen-2-ylcarbamothioyl)-1-benzofuran-2-carboxamide has been shown to modulate the activity of the sigma-1 receptor, which can lead to changes in cellular processes.
Biochemical and Physiological Effects:
N-(naphthalen-2-ylcarbamothioyl)-1-benzofuran-2-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(naphthalen-2-ylcarbamothioyl)-1-benzofuran-2-carboxamide can modulate calcium signaling and protein folding in cells. In vivo studies have shown that N-(naphthalen-2-ylcarbamothioyl)-1-benzofuran-2-carboxamide can improve memory and cognitive function in animal models of Alzheimer's disease. N-(naphthalen-2-ylcarbamothioyl)-1-benzofuran-2-carboxamide has also been shown to have antidepressant effects in animal models of depression.

Advantages and Limitations for Lab Experiments

One advantage of using N-(naphthalen-2-ylcarbamothioyl)-1-benzofuran-2-carboxamide in lab experiments is its high affinity for the sigma-1 receptor, which allows for precise modulation of this receptor. However, N-(naphthalen-2-ylcarbamothioyl)-1-benzofuran-2-carboxamide can be difficult to synthesize and may have low solubility in certain solvents, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research on N-(naphthalen-2-ylcarbamothioyl)-1-benzofuran-2-carboxamide. One area of interest is the use of N-(naphthalen-2-ylcarbamothioyl)-1-benzofuran-2-carboxamide in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. Another area of interest is the development of new compounds based on N-(naphthalen-2-ylcarbamothioyl)-1-benzofuran-2-carboxamide that may have improved efficacy and lower toxicity. Additionally, further research is needed to fully understand the mechanism of action of N-(naphthalen-2-ylcarbamothioyl)-1-benzofuran-2-carboxamide and its effects on cellular processes.

Synthesis Methods

N-(naphthalen-2-ylcarbamothioyl)-1-benzofuran-2-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The exact process can vary depending on the desired purity and yield of the compound. One common synthesis method involves the reaction of 2-naphthylamine with thiophosgene to form 2-naphthyl isothiocyanate. This compound is then reacted with 2-aminobenzofuran to form N-(naphthalen-2-ylcarbamothioyl)-1-benzofuran-2-carboxamide.

Scientific Research Applications

N-(naphthalen-2-ylcarbamothioyl)-1-benzofuran-2-carboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and mood regulation. N-(naphthalen-2-ylcarbamothioyl)-1-benzofuran-2-carboxamide has been studied for its potential use in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.

properties

Product Name

N-(naphthalen-2-ylcarbamothioyl)-1-benzofuran-2-carboxamide

Molecular Formula

C20H14N2O2S

Molecular Weight

346.4 g/mol

IUPAC Name

N-(naphthalen-2-ylcarbamothioyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H14N2O2S/c23-19(18-12-15-7-3-4-8-17(15)24-18)22-20(25)21-16-10-9-13-5-1-2-6-14(13)11-16/h1-12H,(H2,21,22,23,25)

InChI Key

KSAZISZNVRKUMG-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=S)NC(=O)C3=CC4=CC=CC=C4O3

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=S)NC(=O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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